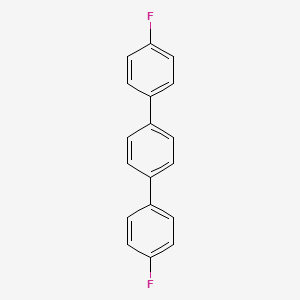

4,4''-Difluoro-1,1',4',1''-terphenyl

Description

Significance of Terphenyl Scaffolds in Advanced Materials Research

Terphenyls are a class of aromatic hydrocarbons consisting of a central phenyl ring connected to two other phenyl rings. The three rings can be arranged in ortho, meta, or para isomers, with the para-terphenyl (p-terphenyl) structure being particularly prevalent in materials research. This linear, π-conjugated scaffold provides a robust and rigid molecular backbone, which is a foundational element in various high-performance applications. nbinno.com

The inherent properties of the terphenyl structure make it a valuable building block in several key areas:

Liquid Crystals (LCs): The rigid, rod-like geometry of p-terphenyl (B122091) derivatives is conducive to the formation of liquid crystalline phases. tandfonline.com These materials are essential components in liquid crystal displays (LCDs), where their ability to align under an electric field is used to control light transmission. researchgate.net Terphenyl-based LCs are known for their high birefringence, low viscosity, and thermal stability, making them crucial for advanced display technologies. researchgate.netnih.gov

Organic Electronics: In the realm of organic electronics, terphenyl scaffolds are instrumental in the design of organic semiconductors. nbinno.compulsusconference.com They serve as core units in materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nbinno.comjmaterenvironsci.com The extended π-conjugation of the terphenyl system facilitates charge transport, a critical property for efficient semiconductor performance. nbinno.com

Plastic Scintillators: Terphenyl derivatives are widely used as fluorescent dopants in plastic scintillators, which are employed for the detection of ionizing radiation and special nuclear materials. nih.govresearchgate.netbrin.go.id When embedded in a polymer matrix like poly(vinyltoluene), these molecules emit light upon exposure to radiation, which can then be detected. p-Terphenyl itself is noted for its use in particle identifiers for measuring neutron spectra. acs.orgarxiv.org

The versatility of the terphenyl scaffold lies in its synthetic accessibility, allowing for chemical modifications that can tailor its electronic and physical properties for specific applications. nbinno.com

Rationale for Fluorination in Terphenyl Derivatives

Fluorination, the process of introducing fluorine atoms into a molecular structure, is a powerful and widely used strategy in materials chemistry to modify the properties of organic compounds. nih.govtuni.fi The unique characteristics of the fluorine atom—high electronegativity, small size, and low polarizability—lead to profound changes in the electronic structure, intermolecular interactions, and macroscopic properties of the parent molecule. tandfonline.com

The rationale for fluorinating terphenyl derivatives is multifaceted:

Modification of Electronic Properties: The strong electron-withdrawing nature of fluorine significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govacs.org This tuning of frontier molecular orbitals is critical for optimizing charge injection and transport in organic semiconductors and for adjusting the dielectric anisotropy in liquid crystals. nih.govnih.gov

Enhanced Stability: Fluorination often increases the thermal and chemical stability of organic molecules. nih.govacs.org The strength of the carbon-fluorine bond makes fluorinated compounds more resistant to degradation, which is a crucial advantage for improving the longevity and performance of electronic devices. tuni.fi

Control of Molecular Packing: The introduction of fluorine can alter intermolecular interactions, such as C-H···F and F···F contacts, which influences the solid-state packing of molecules. nih.govnih.gov This can lead to more ordered crystalline structures, which are often beneficial for charge transport in OFETs. rsc.org However, in some cases, it can also change the packing motif from a more favorable π-stacking arrangement to a herringbone one. rsc.org

Improved Liquid Crystal Properties: In liquid crystal applications, fluorination is a key tool for optimizing properties. It can be used to create materials with large dielectric anisotropy, which is necessary for low-voltage display operation. acs.orgresearchgate.net Fluorination also affects phase transition temperatures, often lowering melting points and broadening the desired liquid crystal phase range. nih.govtandfonline.comacs.org Fluorinated terphenyls, in particular, are considered promising components for ferroelectric mixtures due to their low viscosity and high stability. nih.govacs.org

Overview of 4,4''-Difluoro-1,1',4',1''-terphenyl within the Fluorinated Terphenyl Class

This compound is a specific isomer of fluorinated terphenyl where a single fluorine atom is substituted on the para-position of each of the two terminal phenyl rings. This symmetrical modification retains the linear geometry of the p-terphenyl core while introducing the distinct effects of terminal fluorination.

The crystal structure of this compound at room temperature is isostructural to that of its non-fluorinated parent compound, p-terphenyl. oup.comoup.com The molecules are nearly planar in the crystalline state, a conformation that is stabilized by the fluorine substitution. oup.com This enhanced planarity is a result of the electronic effects of the fluorine atoms, which can influence the π-orbital system. oup.com While p-terphenyl undergoes a structural phase transition at 193.5 K where the molecules adopt a twisted conformation, the fluorine substitution in this compound is believed to enhance the stability of the planar conformation, potentially lowering the temperature of such a transition. oup.com

This compound serves as a fundamental model for understanding the impact of terminal fluorination on the properties of oligo-phenylenes, which are foundational structures for more complex materials used in organic electronics and liquid crystal mixtures. aip.org

Below is a data table comparing the fundamental properties of p-terphenyl with its difluorinated derivative.

| Property | p-Terphenyl | This compound |

| Chemical Formula | C₁₈H₁₄ | C₁₈H₁₂F₂ |

| Molecular Weight | 230.31 g/mol | 266.29 g/mol nih.gov |

| CAS Number | 92-94-4 | 72864-01-8 nih.govchemicalbook.comguidechem.com |

| Crystal System (Room Temp.) | Monoclinic | Monoclinic oup.com |

| Molecular Conformation (in crystal) | Planar | Planar oup.com |

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSJIXGPDHPFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Difluoro 1,1 ,4 ,1 Terphenyl and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to form carbon-carbon bonds. These methods are widely employed for the synthesis of biaryls and oligoaryls, including fluorinated terphenyls.

The Suzuki-Miyaura coupling is a versatile and widely used method for constructing aryl-aryl bonds, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents. researchgate.net The general reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative in the presence of a base. thieme-connect.com For the synthesis of 4,4''-Difluoro-1,1',4',1''-terphenyl, a common approach involves the coupling of 1,4-dihalobenzene with two equivalents of 4-fluorophenylboronic acid, or conversely, the coupling of 4-fluoroaryl halides with a 1,4-phenylenediboronic acid derivative.

The synthesis of various 4,4″-disubstituted-1,1′:4′,1″-terphenyls with 2′,3′-difluoro substituents has been accomplished using convergent strategies that employ the palladium-catalyzed cross-coupling of arylboronic acids with aryl halides. thieme-connect.com While this method is robust, a significant drawback for synthesizing highly fluorinated systems is the potential instability of the fluoroarylboronic acids under the reaction conditions, which can lead to competitive protodeboronation. nih.gov This instability sometimes necessitates the use of a large excess of the boronic acid derivative to achieve high yields, which can be a major issue when dealing with expensive or complex substrates. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions This table presents generalized conditions based on typical Suzuki-Miyaura protocols.

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 1,4-Dibromobenzene | Electrophilic Partner |

| Organoboron Reagent | 4-Fluorophenylboronic acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst |

| Base | KOAc, K₂CO₃, Cs₂CO₃ | Activates boronic acid, facilitates transmetalation |

| Solvent | Toluene, Dioxane, DMF, Water | Reaction Medium |

To overcome the stability issues associated with fluoroarylboronic acids in Suzuki-Miyaura couplings, Negishi coupling using organozinc reagents offers a powerful alternative. nih.govresearchgate.net A recently developed strategy employs air- and moisture-stable solid fluoroarylzinc pivalates, which show enhanced stability and reactivity. researchgate.netnih.gov This method provides an improved route for the synthesis of highly fluorinated biphenyls and terphenyls. researchgate.net

The protocol involves the metalation of a fluoroarene using a reagent like TMPZnCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidide) followed by transmetalation with zinc pivalate (B1233124) (Zn(OPiv)₂). mdpi.com The resulting fluoroarylzinc pivalates are stable, easy-to-handle powders that can be used in subsequent palladium-catalyzed Negishi cross-coupling reactions. mdpi.com This approach has been shown to be more efficient than the Suzuki-Miyaura protocol for synthesizing highly fluorinated terphenyls, as it does not require a large excess of the nucleophilic coupling partner. nih.gov The reaction proceeds effectively with standard palladium sources like Pd₂(dba)₃ and phosphine (B1218219) ligands such as X-Phos. researchgate.netmdpi.com

Table 2: Negishi Coupling of Fluoroarylzinc Pivalates for Terphenyl Synthesis Data synthesized from findings in "Synthesizing Highly Fluorinated Oligophenyls via Negishi Coupling of Fluoroarylzinc Pivalates". nih.govresearchgate.net

| Component | Details |

|---|---|

| Nucleophile | Fluoroarylzinc Pivalate |

| Electrophile | Brominated arenes (preferred over iodinated) |

| Catalyst System | Pd₂(dba)₃ (Palladium Source) + X-Phos (Ligand) |

| Advantage | Avoids large excess of nucleophile, scalable, versatile |

An alternative cross-coupling strategy involves the activation of a C-F bond, which is typically strong and unreactive. mdpi.com Research has demonstrated that palladium catalysis can facilitate the cross-coupling of polyfluorinated nitrobenzene (B124822) with arylboron substrates to form polyfluorinated terphenyl derivatives. nih.gov In this approach, a C-F bond on the polyfluorinated nitroaromatic compound is selectively cleaved and replaced with a new C-C bond. This method represents a less traditional route to fluorinated building blocks, starting from readily available polyfluoroarenes and functionalizing them, rather than building the fluorinated ring system from scratch. nih.gov The reaction leverages the directing effect of the nitro group to control the regioselectivity of the C-F activation and subsequent coupling.

Annulation and Cycloaddition Strategies

A different synthetic paradigm involves constructing the central phenyl ring of the terphenyl system from acyclic precursors. These methods often offer high levels of control over substitution patterns.

An efficient, metal-free method for synthesizing highly functionalized p-terphenyls has been developed using a [5C + 1C(N)] annulation strategy. nih.govresearchgate.net This reaction involves the annulation of α-aryl-α-alkenoyl ketene-(S,S)-acetals, which act as five-carbon 1,5-bielectrophilic species, with a one-carbon nucleophile like nitroethane or a nitrogen source like ammonium (B1175870) acetate. researchgate.netmdpi.com The process features mild conditions, tolerates a wide range of functional groups, and avoids issues of chemo- and regioselectivity often encountered in metal-catalyzed cycloadditions. nih.govresearchgate.net This protocol provides a novel alternative to the more common transition metal-catalyzed coupling reactions for assembling the teraryl framework. nih.gov

The construction of the central phenyl ring of a p-terphenyl (B122091) can also be achieved via transition metal-catalyzed cycloaddition reactions. researchgate.net These reactions, such as [2 + 2 + 2] and [4 + 2] cycloadditions, assemble the aromatic core from smaller unsaturated fragments. For instance, nickel-catalyzed intramolecular [4 + 2] cycloadditions of dienyne substrates have been shown to be an effective method. These catalyzed processes can proceed under significantly milder conditions than their thermal counterparts and can enable transformations that are otherwise inaccessible. While a powerful tool for creating polysubstituted benzene (B151609) and teraryl derivatives, these approaches can sometimes face challenges with chemo- and regioselectivity. researchgate.net

Multi-step Organic Synthesis Sequences

Complex organic molecules like fluorinated terphenyls are often assembled through carefully designed multi-step sequences. These routes build the terphenyl backbone through sequential bond-forming reactions, allowing for precise control over the final structure.

Diels-Alder Reactions and Subsequent Aromatization

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, provides a convergent route to the terphenyl framework. youtube.com This strategy typically involves the [4+2] cycloaddition of a diene with a dienophile, followed by an aromatization step to generate the central aromatic ring of the terphenyl system. walisongo.ac.idresearchgate.netnih.gov

A common approach utilizes a substituted cyclopentadienone as the diene and an alkyne as the dienophile. mdpi.com For instance, the reaction of a tetraphenylcyclopentadienone (B147504) with an acetylene (B1199291) derivative, such as dimethyl acetylenedicarboxylate, initially forms a bicyclic adduct. walisongo.ac.idumkc.edu This intermediate is often unstable and readily undergoes a retro-Diels-Alder reaction, extruding carbon monoxide (CO) to yield a highly substituted benzene ring. mdpi.comumkc.edu By choosing appropriate starting materials, such as a diene containing 4-fluorophenyl substituents, this method can be adapted to construct the this compound core.

Table 1: Representative Diels-Alder Reaction for Terphenyl Synthesis This table is a generalized representation based on established chemical principles.

| Diene | Dienophile | Intermediate | Product | Conditions |

|---|---|---|---|---|

| Tetraphenylcyclopentadienone | Dimethyl acetylenedicarboxylate | Bicyclic adduct | Dimethyl tetraphenylphthalate | High temperature (refluxing nitrobenzene or toluene) walisongo.ac.idumkc.edu |

Oxidative Aromatization of α,β-Unsaturated Cyclohexenone Derivatives

Another effective strategy for synthesizing the central aromatic ring of a terphenyl system involves the oxidative aromatization of a cyclohexenone derivative. rsc.org This method builds a non-aromatic, six-membered ring intermediate which is then converted to the aromatic terphenyl core through a dehydrogenation process. organic-chemistry.orgnih.gov

The synthesis can begin with a Michael addition of a nucleophile, such as an enolate derived from a ketone, to an α,β-unsaturated carbonyl compound. To synthesize a terphenyl derivative, a biphenyl-containing reactant could be used. The resulting 1,5-dicarbonyl compound can then undergo an intramolecular aldol (B89426) condensation to form a cyclohexenone ring.

The crucial step is the aromatization of this cyclohexenone intermediate to a phenol (B47542) derivative. rsc.org This can be achieved using various catalytic dehydrogenation methods. rsc.orgorganic-chemistry.org For example, palladium-based catalysts in the presence of an oxidant like molecular oxygen can efficiently convert cyclohexenones into the corresponding aromatic compounds. organic-chemistry.org This approach is atom-efficient and environmentally friendly. organic-chemistry.org Subsequent modification of the resulting phenol, if necessary, can yield the target terphenyl structure. This method is particularly useful for producing oxygenated terphenyls and related derivatives. nih.gov

Ullmann-Type Cross-Coupling for Polyfluorinated m-Terphenyls

The Ullmann reaction, a classic copper-catalyzed cross-coupling method, is particularly effective for the synthesis of polyfluorinated terphenyls, including meta-substituted isomers. researchgate.netunito.it This reaction involves the coupling of aryl halides and has been adapted to create C-C bonds between highly fluorinated aromatic rings, which can be challenging using other methods. researchgate.netsquarespace.com

The synthesis of polyfluorinated m-terphenyls has been reported via the Ullmann-type cross-coupling of iodopentafluorobenzene (B1205980) with substituted dihalobenzenes. researchgate.net For example, reacting 1,3-dibromo-5-nitrobenzene (B1662017) with iodopentafluorobenzene in the presence of copper powder in refluxing dimethylformamide (DMF) yields the corresponding dinitrated, polyfluorinated m-terphenyl (B1677559) derivative. The harsh conditions, including high temperatures, are often necessary for these couplings. mdpi.com Despite the conditions, the Ullmann coupling demonstrates tolerance to various functional groups, such as nitro groups, which can be carried through the reaction and later transformed. researchgate.net

Table 2: Examples of Ullmann-Type Coupling for Polyfluorinated m-Terphenyl Synthesis Data sourced from scientific literature. researchgate.net

| Aryl Halide 1 | Aryl Halide 2 | Product |

|---|---|---|

| 1,3-Dibromo-5-nitrobenzene | C₆F₅I | 2,4,6-(C₆F₅)₃C₆H₂NO₂ |

| 1,3-Dibromo-2-chloronitrobenzene | C₆F₅I | 2,6-(C₆F₅)₂-4-BrC₆H₂NO₂ |

Functionalization of Terphenyl Intermediates

Once the core terphenyl structure is assembled, it can be further modified to introduce a wide array of functional groups, tailoring the molecule for specific applications like liquid crystals or advanced materials. nycu.edu.twnih.gov This functionalization often involves transforming existing substituents or introducing new ones via cross-coupling reactions.

A common strategy involves the reduction of nitro groups, which are stable under many terphenyl synthesis conditions (e.g., Ullmann coupling), to reactive amino groups. researchgate.net These amines can then serve as synthetic handles for further derivatization. For example, they can undergo condensation reactions to form imines or be converted into iodo groups via the Sandmeyer reaction, which can then be used in further cross-coupling steps. researchgate.net

Another powerful technique for functionalization is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction allows for the precise installation of various aryl or vinyl groups onto a terphenyl scaffold that has been pre-functionalized with a halide or boronic acid. For example, fluorinated terphenyls for liquid crystal applications have been prepared by the Suzuki coupling of a 4-alkyl-2-fluorobiphenyl boronic acid with a functionalized iodo-benzene derivative. nycu.edu.tw This approach highlights the modularity of terphenyl synthesis, where complex structures can be built by coupling together well-defined fragments. researchgate.net

Furthermore, functional groups like trimethylsilyl (B98337) (TMS) can be incorporated and later transformed. For example, TMS groups can be converted into water-solubilizing sulfonate (SO₃⁻) groups, demonstrating the versatility of post-synthesis modification. nih.gov

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 1,3,5-Tribromobenzene |

| 1,3-Dibromo-2-chloronitrobenzene |

| 1,3-Dibromo-5-nitrobenzene |

| 2,4,6-(C₆F₅)₃C₆H₂Br |

| 2,4,6-(C₆F₅)₃C₆H₂NO₂ |

| 2,6-(C₆F₅)₂-4-BrC₆H₂NO₂ |

| 4-alkyl-2-fluorobiphenyl boronic acid |

| Dimethyl acetylenedicarboxylate |

| Dimethyl tetraphenylphthalate |

| Iodopentafluorobenzene |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and, by extension, the structural arrangement of 4,4''-Difluoro-1,1',4',1''-terphenyl.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds. While a specific, publicly available, detailed peak list for this exact compound is not readily found in the reviewed literature, the expected spectral features can be inferred from the analysis of closely related structures like p-terphenyl (B122091) and other fluorinated aromatic compounds. researchgate.netresearchgate.net The FT-IR spectrum of a related terphenyl derivative, 8-((4''-((1R,4S)-4-butylcyclohexyl)-2'-chloro-[1,1':4',1''-terphenyl]-4-yl)oxy)oct-1-en-3-one, has been analyzed, providing context for the vibrational modes of the terphenyl core. researchgate.net

Key vibrational modes expected in the FT-IR spectrum include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl rings are expected in the 1600-1450 cm⁻¹ range.

C-F Stretching: The strong absorption due to the carbon-fluorine bond stretching is anticipated in the 1250-1000 cm⁻¹ region.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations, which are often sensitive to the substitution pattern of the aromatic rings, are expected below 900 cm⁻¹.

The table below summarizes the expected FT-IR vibrational bands for this compound based on the analysis of analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-H Out-of-Plane Bend | < 900 |

Note: This table is based on characteristic vibrational frequencies for functional groups and data from related compounds.

Raman spectroscopy is a complementary technique to FT-IR that is particularly sensitive to the vibrations of the non-polar bonds of the carbon skeleton. Temperature-dependent Raman studies are especially valuable for probing phase transitions and conformational changes in molecules like terphenyls. researchgate.netresearchgate.net

While specific temperature-dependent Raman data for this compound is not available in the surveyed literature, studies on the parent compound, p-terphenyl, reveal significant changes in the Raman spectrum with temperature. researchgate.net For instance, the band at approximately 1280 cm⁻¹, assigned to the C-C inter-ring stretching, shows splitting at lower temperatures, indicative of a structural phase transition. researchgate.net Similar behavior is observed for the band around 230 cm⁻¹, which is associated with C-C bending modes. researchgate.net

In a study of a related fluorinated terphenyl liquid crystalline compound, temperature-dependent Raman spectroscopy revealed that the quadrant stretching modes and the C-H bending modes of the phenyl rings display significant changes at phase transitions. researchgate.netresearchgate.net It is reasonable to expect that this compound would exhibit analogous temperature-dependent spectral changes, particularly in the low-frequency region corresponding to lattice modes and in the region of the inter-ring C-C stretching vibrations. These changes would reflect alterations in the planarity and packing of the molecule in the solid state as a function of temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of organic molecules in solution.

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the symmetry of the molecule, a simplified spectrum is anticipated. The protons on the central benzene (B151609) ring and the two terminal fluorophenyl rings will exhibit distinct chemical shifts and coupling patterns.

While a specific spectrum for this compound is not provided in the search results, data for the parent p-terphenyl shows multiplets in the range of 7.29 to 7.68 ppm in CDCl₃. chemicalbook.com For this compound, the protons on the fluorophenyl rings will be split by the adjacent fluorine atoms, leading to more complex multiplets.

The expected signals are:

A singlet or a narrow multiplet for the four equivalent protons on the central phenyl ring.

Two sets of multiplets for the eight protons on the two terminal 4-fluorophenyl rings. These protons will exhibit both proton-proton and proton-fluorine coupling.

The following table provides an estimation of the ¹H NMR chemical shifts based on the analysis of related compounds.

| Proton Environment | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| Central Phenyl Ring Protons | ~7.6 | s |

| Terminal Fluorophenyl Ring Protons (ortho to F) | ~7.1-7.2 | t |

| Terminal Fluorophenyl Ring Protons (meta to F) | ~7.5-7.6 | dd |

Note: This table is an estimation. 's' denotes a singlet, 't' a triplet, and 'dd' a doublet of doublets. Actual spectra may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum will be characterized by signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).

While specific ¹³C NMR data for this compound was not found, data for p-terphenyl shows signals at 140.7, 128.9, 127.5, and 127.0 ppm in CDCl₃. For the difluoro derivative, the chemical shifts of the carbons in the fluorophenyl rings will be significantly influenced by the fluorine atoms. The carbon atom directly bonded to fluorine (C-F) will appear at a lower field and will be split into a doublet with a large one-bond coupling constant (¹JCF). Carbons at the ortho, meta, and para positions relative to the fluorine will also show smaller couplings. The complexity of ¹³C NMR spectra for compounds containing both fluorine and protons is well-documented due to strong and long-range fluorine-carbon couplings. magritek.com

The table below presents the predicted ¹³C NMR chemical shifts and multiplicities.

| Carbon Environment | Estimated Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Central Phenyl Ring (ipso-C) | ~140 | s |

| Central Phenyl Ring (CH) | ~127 | s |

| Terminal Fluorophenyl Ring (C-F) | ~162 | d |

| Terminal Fluorophenyl Ring (ipso-C) | ~137 | d |

| Terminal Fluorophenyl Ring (CH ortho to F) | ~116 | d |

| Terminal Fluorophenyl Ring (CH meta to F) | ~129 | s |

Note: This table is an estimation. 's' denotes a singlet, and 'd' a doublet. Actual chemical shifts and coupling constants can vary.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the most prominent absorptions are due to π → π* transitions within the conjugated system of the phenyl rings.

A study on a calcium complex of a carboxylated derivative of this compound reported that the absorption peaks in the UV-Vis spectra were derived from ligand-to-ligand charge-transfer (LLCT) and/or intraligand charge-transfer (ILCT) transitions. researchgate.net For the parent compound p-terphenyl, the UV/Visible spectrum shows a maximum absorption (λ_max) at approximately 280 nm. libretexts.org It is expected that this compound will have a similar absorption profile, with a strong absorption band in the UV region characteristic of the terphenyl chromophore. The fluorine substitution is not expected to dramatically shift the λ_max compared to the parent p-terphenyl.

| Compound | Solvent | λ_max (nm) |

| p-Terphenyl | Not specified | ~280 |

| This compound | Not specified | Expected ~280 |

Note: The λ_max for this compound is an estimation based on the parent compound.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, SC-XRD provides invaluable insights into their molecular structure, conformation, and the non-covalent interactions that govern their assembly in the solid state.

Elucidation of Molecular Conformation and Geometry

SC-XRD analysis reveals that the fundamental p-terphenyl framework is typically non-planar. At low temperatures, the parent p-terphenyl molecule adopts a twisted conformation with C2 point group symmetry, where the central phenyl ring is twisted relative to the two outer rings. researchgate.net This deviation from planarity is a common feature in substituted terphenyls, driven by the balance between intramolecular steric hindrance and intermolecular packing forces.

Bond lengths and angles are generally within expected ranges, though the presence of fluorine can induce subtle changes. nih.gov Studies on related fluorinated terphenyls show C-F bond lengths are typically around 1.35-1.38 Å. nih.govescholarship.org For example, in the related isomer 2′,5′-difluoro-1,1':4′,1′′-terphenyl, the C-F bond length is approximately 1.356 Å. nih.gov Coordination to other elements can perturb this, with C-F bonds elongating to ~1.381 Å when interacting with lithium, indicating a degree of bond activation. escholarship.org

| Parameter | Value | Compound Studied | Source |

| Dihedral Angles | |||

| Ring 1 / Central Ring | 22.22 (12)° | Methyl 4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-carboxylate | nih.gov |

| Ring 3 / Central Ring | 50.74 (11)° | Methyl 4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-carboxylate | nih.gov |

| Ring 1 / Central Ring | 30.91 (8)° | 1-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)ethan-1-one | nih.gov |

| Ring 3 / Central Ring | 46.88 (7)° | 1-(4,4''-Difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)ethan-1-one | nih.gov |

| Bond Lengths (Å) | |||

| C-F | ~1.356 Å | 2′,5′-difluoro-1,1':4′,1′′-terphenyl | nih.gov |

| C-F (uncoordinated) | 1.356(2) Å | Semifluorinated m-terphenyl (B1677559) lithiated dimer | escholarship.org |

| C-F (Li-coordinated) | 1.381(1) Å | Semifluorinated m-terphenyl lithiated dimer | escholarship.org |

| C-C (inter-ring) | ~1.489 Å | 2′,5′-difluoro-1,1':4′,1′′-terphenyl | nih.gov |

Analysis of Intermolecular Interactions: π-π Stacking, F···H, and F···C Interactions

The crystal packing of fluorinated terphenyls is heavily influenced by a combination of weak intermolecular interactions. The electron-rich aromatic rings facilitate π-π stacking, which is a key stabilizing force in the crystal lattice. nih.gov These interactions involve the overlap of π-orbitals between adjacent molecules. nih.gov

The electronegative fluorine atoms play a crucial role in directing the supramolecular assembly through various specific interactions. rsc.org

F···H Interactions: These are a form of weak hydrogen bonding where a fluorine atom acts as the hydrogen bond acceptor. rsc.org In fluorinated terphenyl systems, these interactions are prevalent. nih.gov The binding energy of X–H···F–X hydrogen bonds has been estimated to be between 4.5 and 8.5 kJ mol⁻¹, with interaction distances in the range of 2.7–3.5 Å. rsc.org For example, in 2′,5′-difluoro-1,1':4′,1′′-terphenyl, an F···H interaction distance of 2.590 Å has been observed. nih.gov

F···π Interactions: In some crystal structures of related compounds, F···π interactions, where a fluorine atom interacts with the face of an aromatic ring, have been identified. nih.gov

These varied interactions collectively stabilize the crystal structure and determine the molecular packing arrangement. nih.govrsc.org

| Interaction Type | Typical Distance / Angle | Significance | Source(s) |

| π-π Stacking | 3.1 - 3.5 Å | Stabilizes molecular packing through aromatic ring overlap. | nih.govnih.gov |

| F···H Hydrogen Bond | 2.7 - 3.5 Å | Directs molecular assembly; binding energy of 4.5-8.5 kJ mol⁻¹. | rsc.org |

| F···C Interaction | Varies | Contributes to lattice stabilization. | nih.gov |

| F···π Interaction | ~3.8 Å | Contributes to the formation of 3D supramolecular networks. | nih.gov |

Crystal Packing and Hydrogen Bond Networks

The interplay of the aforementioned intermolecular forces dictates the final crystal packing. In derivatives and complexes of this compound, these interactions can lead to well-defined, higher-order structures. For example, in a calcium complex of a carboxylated derivative, intermolecular C=O···H and O—H···O hydrogen bonds generate a two-dimensional network structure. researchgate.netnih.gov This demonstrates how functionalization of the terphenyl core can be used to build specific, extended architectures. nih.gov

Studies on related isomers provide further insight. The compound 2′,5′-difluoro-1,1':4′,1′′-terphenyl crystallizes in the monoclinic P2₁/c space group, with π-π stacking being a key feature of its molecular packing. nih.gov In other derivatives, C-H···π interactions further stabilize the crystal structure, sometimes forming infinite chains of molecules. nih.gov The combination of these directional interactions leads to a densely packed and stable crystalline solid.

| Crystal System | Space Group | Key Packing Features | Compound Studied | Source |

| Monoclinic | P2₁/c | π-π stacking stabilization | 2′,5′-difluoro-1,1':4′,1′′-terphenyl | nih.gov |

| Orthorhombic | Pbca | 2D network via C=O···H and O-H···O hydrogen bonds | Bis(4,4′′-difluoro-1,1′:3′,1′′-terphenyl-2′-carboxylato)calcium complex | researchgate.netnih.gov |

| Orthorhombic | Pca2₁ | C-H···O hydrogen bonds forming chains; C-H···π interactions | Methyl 4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-carboxylate | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Interfacial Studies

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. wikipedia.orgbnl.gov While specific XPS studies focusing solely on this compound are not widely reported, the technique is ideally suited for analyzing its behavior at interfaces, such as in thin films for electronic devices or as a surface modification layer.

In a hypothetical XPS analysis of a thin film of this compound on a substrate (e.g., silicon or gold), the technique would provide critical interfacial information. A survey scan would first identify the elements present on the surface, which would include Carbon (C), Fluorine (F), and any elements from the underlying substrate or surface contaminants. altertechnology.com

High-resolution scans of the individual elemental peaks would yield more detailed information:

C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different chemical environments of the carbon atoms. This would allow for the distinct identification and quantification of C-C/C-H bonds within the phenyl rings and the C-F bonds. The binding energy for a carbon atom bonded to fluorine is shifted to a higher value compared to carbon in a hydrocarbon environment due to fluorine's high electronegativity. ntu.edu.tw

F 1s Spectrum: The F 1s peak would confirm the presence of fluorine. Its binding energy and peak shape would provide information about the C-F bond. Changes in the F 1s binding energy could indicate interactions between the fluorine atoms and the substrate or other molecules at the interface.

Depth Profiling: When combined with an ion-beam etching source, XPS can be used to perform depth profiling. This would allow for the analysis of the elemental composition as a function of depth, providing information on film thickness, uniformity, and the chemical nature of the buried interface between the terphenyl film and the substrate. wikipedia.org

XPS is therefore a powerful, non-destructive tool for characterizing the surface and interfacial properties of materials based on this compound, which is essential for applications in organic electronics and surface science. altertechnology.com

| Core Level | Expected Binding Energy Range (approx. eV) | Information Derived | Source(s) |

| C 1s | 284-292 | Identification of C-C, C-H, and C-F bonds. Chemical state analysis. | ntu.edu.tw |

| C-C/C-H: ~284.8 eV | Phenyl ring backbone | ntu.edu.tw | |

| C-F: ~288-291 eV | Location of fluorine substitution | ntu.edu.tw | |

| F 1s | ~688-690 | Elemental confirmation of fluorine. Information on C-F bonding and interfacial interactions. | ntu.edu.tw |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum chemical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the optimized geometry and electronic properties of molecules. acs.org In the study of fluorinated terphenyls, DFT calculations provide a fundamental understanding of their structural parameters and how these relate to their electronic behavior. nih.gov For instance, computational quantum chemical explorations have been successfully performed on novel fluorinated terphenyl compounds using DFT methods. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. libretexts.orgmalayajournal.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller energy gap generally corresponds to higher chemical reactivity and greater polarizability, which can lead to enhanced nonlinear optical (NLO) responses. researchgate.net

In a comprehensive study of fluorinated terphenyl isomers, FMO analysis was conducted to explore their electronic properties. nih.gov While specific data for 4,4''-Difluoro-1,1',4',1''-terphenyl is not detailed in the available literature, the analysis of its close isomer, 2′,5′-difluoro-1,1':4′,1′′-terphenyl, provides valuable comparative insights. The FMO energies for this isomer were calculated using the M06/6-311G* level of theory. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2′,5′-difluoro-1,1':4′,1′′-terphenyl | -6.49 | -1.29 | 5.20 |

Intramolecular Charge Transfer (ICT) Process Analysis

The Intramolecular Charge Transfer (ICT) process is a fundamental phenomenon in many organic molecules, particularly those with donor-π-acceptor architectures, and it significantly influences their photophysical properties. rsc.org The process can be investigated through a combination of experimental spectroscopy and theoretical calculations, such as FMO and DOS analyses. nih.gov In systems like terphenyl-based donor-π-acceptor dyads, the geometry of the terphenyl backbone plays a crucial role in the ICT characteristics. rsc.org For fluorinated terphenyls, studies have shown that FMO and DOS investigations are effective in elucidating the ICT process. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for calculating the electronic excitation energies and simulating the absorption spectra of molecules. mdpi.comcase.edunih.gov It has become a method of choice for investigating the spectroscopic properties of medium to large molecules due to its favorable balance of accuracy and computational cost. nih.govscirp.org For fluorinated terphenyls, TD-DFT calculations have been performed to determine their electronic excitation energies and corresponding oscillator strengths, providing insight into their optical absorption characteristics. nih.gov This approach allows for the prediction of UV-Vis spectra, which can then be compared with experimental data to validate the computational model. mdpi.com

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for a wide range of applications in photonics, including optical signal processing and computing. researchgate.net Third-order NLO effects, in particular, are crucial for applications like optical switching and two-photon absorption. nih.gov Organic compounds with extensive π-conjugation are promising candidates for third-order NLO materials. nih.gov The third-order NLO response is related to the third-order polarizability, also known as the second hyperpolarizability (γ). smolecule.com

Third-Order Polarizability Calculations

The third-order polarizability (<γ>) is a key metric for a molecule's NLO response. nih.gov Theoretical calculations, often performed using DFT methods, are vital for predicting and understanding the NLO properties of new materials. For fluorinated terphenyls, third-order NLO studies have been performed at the M06/6-311G* level of theory. nih.gov A comparative analysis of the calculated third-order polarizability with that of a well-known reference molecule, para-nitroaniline (p-NA), is often used to gauge the NLO potential of the studied compounds. nih.gov

The calculated average third-order polarizability for the isomer 2′,5′-difluoro-1,1':4′,1′′-terphenyl is significantly larger than that of p-NA, indicating its potential as an efficient third-order NLO material. nih.gov

| Compound | Calculated <γ> (× 10-36 esu) | Ratio relative to p-NA (η) |

|---|---|---|

| 2′,5′-difluoro-1,1':4′,1′′-terphenyl | 131.6 | 5.2 |

| p-nitroaniline (p-NA) | 25.45 | 1.0 |

Comparative Studies with Prototype NLO Molecules

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and data processing. frontiersin.org The NLO response of a molecule is often evaluated by comparing its hyperpolarizability (β and γ) to that of a well-known prototype molecule, such as para-nitroaniline (p-NA).

Computational studies on fluorinated terphenyls, which are structurally related to this compound, have been performed using Density Functional Theory (DFT) to predict their third-order NLO properties. rsc.org For instance, a comparative analysis was conducted on compounds like 2′,5′-difluoro-1,1':4',1''-terphenyl (a positional isomer of the title compound) against p-NA, calculated at the M06/6-311G* level of theory. rsc.orgrsc.org The results indicated that these fluorinated terphenyls exhibit significantly enhanced third-order polarizability. Specifically, 2′,5′-difluoro-1,1':4',1''-terphenyl was found to have a third-order polarizability amplitude approximately 5.2 times larger than that of p-NA. rsc.org This suggests that the terphenyl backbone, when substituted with fluorine atoms, provides a promising scaffold for developing efficient third-order NLO materials. rsc.org

Table 1: Comparative Third-Order Polarizability (γ) of a Fluorinated Terphenyl Isomer against a Prototype NLO Molecule

| Compound | Calculation Method | Third-Order Polarizability (γ) | Comparison to Prototype |

|---|---|---|---|

| para-nitroaniline (p-NA) | M06/6-311G* | 25.45 x 10⁻³⁶ esu | Prototype |

Note: Data for 2′,5′-difluoro-1,1':4',1''-terphenyl is used as a close structural analog to illustrate the potential NLO properties. rsc.org

Simulation of Conformational Dynamics and Relaxation Processes

The physical and material properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. The simulation of conformational dynamics provides insight into how a molecule like this compound behaves over time, including the rotation around its single bonds and the associated energy barriers.

Quantum chemical calculations using DFT have been employed to study the conformational landscape of substituted p-terphenyls. acs.org For a related molecule, the total torsional potential energy for the rotation of the two outer rings relative to the central ring was calculated to be 18 kJ mol⁻¹. acs.org This value represents the energy barrier that must be overcome for the phenyl rings to rotate, which is a key factor in the molecule's rigidity and its behavior in materials like liquid crystals.

The study of relaxation processes, often investigated experimentally and supplemented by simulations, reveals how a molecule returns to its equilibrium state after being perturbed. utah.edu For fluorinated terphenyl derivatives used in liquid crystals, activation energies for different relaxation processes have been determined. acs.org For example, in a difluorinated terphenyl derivative, activation energies for cold crystallization processes were found to be in the range of 46 to 163 kJ/mol, depending on the specific transition and the calculation method (Kissinger or Augis–Bennett). acs.org These simulations are critical for understanding the thermal stability and phase behavior of such materials.

Table 2: Calculated Conformational Energy Barriers for a Substituted p-Terphenyl (B122091) Derivative

| Conformational Change | Method | Calculated Energy |

|---|---|---|

| Internal Dihedral Rotation | DFT | 18 kJ mol⁻¹ |

| Alkyl Chain Rotation (Propyl) | DFT | 10.3 kJ mol⁻¹ |

Note: Data is for an alkyl- and fluoro-substituted p-terphenyl and illustrates the typical energy scales of conformational changes in this molecular family. acs.org

Molecular Docking Studies in Computational Medicinal Chemistry Contexts

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. ekb.eg This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. bibliotekanauki.pl

While specific molecular docking studies focused solely on this compound are not prominent in the literature, the terphenyl scaffold itself is of significant interest in medicinal chemistry. Derivatives of terphenyls have been investigated as potential anticancer and anti-inflammatory agents. aiet.org.in For example, computational studies on a terphenyl derivative, (2E)-3-(4-benzyloxyphenyl)-1-(4,4”-difluoro-5′-methoxy-1,1′:3′,1”-terphenyl-4′-yl)prop-2-en-1-one, suggest its potential as a therapeutic agent. aiet.org.in Docking studies on such compounds help to elucidate their binding affinity and interactions within the active sites of target proteins, such as cyclooxygenase (COX) enzymes in the context of inflammation. csfarmacie.czmdpi.com The fluorophenyl groups on the terphenyl backbone can form crucial interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) or Molecular Electrostatic Surface Potential (MESP) is a valuable tool for understanding the charge distribution of a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netmdpi.com These regions are critical for predicting non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which govern molecular recognition and self-assembly. nih.gov

For molecules containing highly electronegative atoms like fluorine, ESP analysis is particularly insightful. In related difluorinated biphenyl (B1667301) compounds, MEP analysis has shown that the fluorine atoms and the surrounding regions of the aromatic rings typically exhibit negative potential, making them sites for potential electrophilic attack or interaction with positive centers. nih.gov Conversely, the hydrogen atoms of the phenyl rings generally show positive potential. nanobioletters.com This distribution of charge suggests that a molecule like this compound would likely engage in significant dipole-dipole intermolecular interactions in the solid state and with polar solvents. nih.gov The analysis helps in rationalizing crystal packing and predicting how the molecule will interact with biological targets.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| para-nitroaniline |

| 2′,5′-difluoro-1,1':4',1''-terphenyl |

| (2E)-3-(4-benzyloxyphenyl)-1-(4,4”-difluoro-5′-methoxy-1,1′:3′,1”-terphenyl-4′-yl)prop-2-en-1-one |

| 2′,4,4′′,5′-tetrafluoro-1,1′:4′,1′′-terphenyl |

Research Applications in Advanced Materials Science

Liquid Crystalline Materials Development

The terphenyl structure is a foundational element for creating liquid crystals (LCs) with high birefringence and photochemical stability. tandfonline.com The strategic incorporation of fluorine atoms, as seen in 4,4''-Difluoro-1,1',4',1''-terphenyl, is a key design principle for fine-tuning the physical properties of these materials for specific applications. nih.govacs.org

The design of fluorinated terphenyl liquid crystals is a targeted process aimed at achieving specific material properties. The rigid terphenyl core is selected for its ability to induce a high birefringence (Δn) due to its long molecular conjugation length. nycu.edu.twresearchgate.net However, the extended conjugation also tends to increase the melting point of the material. nycu.edu.tw To counteract this, fluorine atoms are introduced into the molecular structure. This lateral fluorination is an effective strategy to lower melting temperatures and reduce viscosity. acs.orgnycu.edu.tw

The synthesis of these compounds, including derivatives of this compound, is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura method being a general and productive approach. nih.gov This synthetic route allows for the precise construction of the terphenyl backbone by coupling fluorinated phenylboronic acids with other aromatic precursors. nih.govrsc.org For instance, the synthesis of various fluorinated terphenyls has been successfully demonstrated, providing a versatile route to materials with carefully controlled fluorine content. rsc.org

The introduction of fluorine atoms into the terphenyl core has a profound impact on the material's mesomorphic behavior and phase transitions. nih.gov Fluorination directly influences the intermolecular forces, which in turn dictates the self-assembly and thermal properties of the liquid crystal.

Calorimetric and microscopic studies show that fluoro-substitution affects whether a liquid crystal undergoes crystallization or a glass transition upon cooling. nih.govacs.org For example, in a series of fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls, the compound with the highest number of fluorine atoms was observed to crystallize, while derivatives with fewer fluorine atoms tended to vitrify. nih.govacs.org

Furthermore, as the number of fluorine atoms increases, the transition temperature to the isotropic liquid phase (clearing point) generally decreases. nih.gov This can also lead to a narrowing of the temperature range over which the nematic phase exists. nih.govacs.org The position of the fluorine substituent is also critical; placing the fluoro group on the central benzene (B151609) ring has been shown to provide the widest nematic temperature range in some series. nycu.edu.twtandfonline.com

For the specific compound 4,4''-difluoro-p-terphenyl, adiabatic calorimetry has detected a structural phase transition with a peak at (127.05 ± 0.05) K. capes.gov.br This transition is associated with molecular twisting. capes.gov.br The enthalpy and entropy of this transition were determined to be (180 ± 20) J·mol⁻¹ and (1.41 ± 0.15) J·K⁻¹·mol⁻¹, respectively. capes.gov.br

Table 1: Phase Transition Data for a Fluorinated Terphenyl Analogue This table presents data for a related compound, 4-pentyl-4"-propyl-3',2"-difluoro-1,1':4',1"-terphenyl (2F5T3), to illustrate the effect of fluorination.

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ mol⁻¹) | Entropy (ΔS) (J mol⁻¹ K⁻¹) |

| Iso-N | 97 | 0.6 | 1.6 |

| N-Cr2 | 23 | 12.5 | 42.3 |

| gCr2 | -28 | - | - |

| Data sourced from studies on fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls. nih.govacs.org |

Optical anisotropy (birefringence, Δn) is a critical property for many liquid crystal applications, particularly in displays and photonics. mdpi.compsu.edu It is defined as the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. The rigid, linear aromatic core of terphenyls results in high electron polarizability along the long molecular axis, which in turn leads to high polarizability anisotropy and significant birefringence. mdpi.com

Table 2: Exemplary Optical Properties for High-Birefringence Liquid Crystals This table shows extrapolated birefringence values for sexiphenyl-based liquid crystals, which demonstrate the high Δn achievable with extended aromatic cores, a principle that also applies to terphenyls.

| Compound | Δn (at 636 nm) |

| Sexi_Ph4 | 0.4983 |

| Data extrapolated for a sexiphenyl analogue at 25 °C. mdpi.com |

The relationship between molecular structure and physical properties is central to designing functional liquid crystals. For fluorinated terphenyls, key properties like viscosity and mesophase range are directly tied to the degree and position of fluorination.

One of the significant advantages of using fluorinated liquid crystals is the reduction in viscosity compared to their non-fluorinated counterparts. nih.govacs.org Lower viscosity is crucial for applications requiring fast response times, such as in high-performance liquid crystal displays. nycu.edu.twresearchgate.net

The mesophase range—the temperature window in which the liquid crystal phase exists—is also heavily influenced by fluorination. Introducing a lateral fluorine atom can lower the material's melting point. nycu.edu.twtandfonline.com The position of this fluorine atom is important; studies on terphenyl LCs with a 3-alkylcyclopentane end group showed that substitution on the central benzene ring resulted in the widest nematic temperature range. nycu.edu.twtandfonline.com However, increasing the number of fluorine atoms can also narrow the nematic range by lowering the clearing point. nih.gov This demonstrates a trade-off in molecular design, where properties must be balanced to achieve the desired performance characteristics. nih.govacs.org

Organic Electronics and Optoelectronic Devices

Beyond liquid crystal displays, the unique electronic characteristics of fluorinated terphenyls make them suitable for use in other advanced electronic and optoelectronic applications, most notably in organic light-emitting diodes (OLEDs).

Organic light-emitting diodes (OLEDs) are constructed from multiple layers of organic materials, each performing a specific function such as hole injection, hole transport, emission, and electron transport. jmaterenvironsci.comnih.gov The performance of an OLED is highly dependent on the properties of the materials used in these layers. jmaterenvironsci.com

Terphenyl-based molecules are used as core components in materials for OLEDs due to their inherent photochemical and thermal stability, as well as their electroluminescent properties. tandfonline.comjmaterenvironsci.com They can function as the fluorescent core of an emitter molecule or as a host material in the emissive layer. researchgate.nettandfonline.com In its simplest form, an OLED emits light when electrons and holes recombine in the emissive layer (EML). jmaterenvironsci.com

Fluorinated aromatic compounds, including those derived from a terphenyl structure, are integral to modern OLED design. For example, 4,4′-Difluorobenzophenone is used as a precursor in nucleophilic substitution reactions to create host materials for thermally activated delayed fluorescence (TADF) emitters. nih.gov Fluorinated terphenyls can act as intermediates in the synthesis of more complex molecules designed for specific roles within the OLED stack. rsc.org Their stability and electronic properties, which can be tuned by the degree of fluorination, make them versatile building blocks for developing the next generation of efficient and stable OLEDs. frontiersin.orgnih.gov

Role in Photovoltaic, Molecular Electronic, and Chemical Sensing Applications

The unique electronic properties and rigid structure of the this compound core make it and its derivatives subjects of interest in various high-performance applications. The introduction of fluorine atoms into the terphenyl backbone significantly influences the molecule's electronic characteristics, enhancing properties relevant to photovoltaics, molecular electronics, and chemical sensing.

In the field of photovoltaics , fluorinated terphenyl derivatives are explored as components in organic solar cells. Terphenyl derivatives, in general, are utilized in applications such as bulk heterojunction solar cells. acs.org The strategic placement of fluorine atoms can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is a key consideration in designing donor and acceptor materials for efficient charge separation in organic photovoltaic devices. acs.org For instance, theoretical studies on related polycyclic aromatic chalcones incorporating a difluoro-terphenyl moiety suggest they possess good light-harvesting properties and could function effectively as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). tandfonline.com The enhanced planarity and electron-accepting nature induced by fluorine substitution are desirable traits for improving the performance of organic photovoltaic materials. acs.org

As a component in molecular electronics , the rigid and conjugated nature of the terphenyl scaffold is advantageous for creating molecular wires or switches. acs.org The study of how these molecules self-assemble and interact with metal surfaces is crucial for building functional nanoscopic devices. Research on the adsorption behavior of similar molecules, such as 4,4″-diamino-p-terphenyl (DAT), on copper surfaces shows that the molecule lies flat, indicating strong interaction and potential for creating ordered molecular layers. researchgate.net The introduction of fluorine can further modify these interactions and influence the electronic transport properties at the single-molecule level.

In chemical sensing , the development of devices that can transform a chemical interaction into a measurable signal is a major research area. hilarispublisher.com While direct applications of this compound as a chemical sensor are not extensively documented, the principles of sensor design often rely on host-guest interactions and changes in photophysical properties upon analyte binding. Fluorinated aromatic compounds are known to participate in specific intermolecular interactions, which can be harnessed for selective molecular recognition. researchgate.net Metal-organic frameworks (MOFs) built from fluorinated ligands, for example, have been widely employed in chemical sensing due to their tunable porosity and functionality. nih.gov The polarized C-F bonds within a potential sensor molecule based on a fluorinated terphenyl could interact with specific analytes, leading to a detectable optical or electronic response. hhu.de

Coordination Chemistry and Metal-Organic Systems

The terphenyl scaffold, particularly when functionalized with coordinating groups like carboxylates, serves as a versatile building block in coordination chemistry. The introduction of fluorine atoms onto this scaffold provides a powerful tool for fine-tuning the electronic properties and intermolecular interactions within resulting metal-organic complexes and frameworks.

The design of ligands for metal-organic frameworks (MOFs) and coordination polymers hinges on controlling the size, shape, and electronic nature of the organic linker to dictate the final network topology and properties. hhu.de Fluorinated terphenyl dicarboxylic acids are of significant interest because the inclusion of fluorine can enhance the stability of the resulting framework and introduce specific host-guest interactions. hhu.deresearchgate.net The small size of the fluorine atom ensures that it does not significantly reduce the free volume within a porous structure, while the polarized C-F bond can interact with guest molecules like carbon dioxide. hhu.de

The synthesis of these specialized ligands is often achieved through palladium-catalyzed cross-coupling reactions. A direct and efficient method for preparing linear terphenyl dicarboxylic acids with varying degrees of fluorination is the Suzuki-Miyaura coupling. hhu.denih.gov This approach allows for the construction of the terphenyl core by coupling boronic acids with halogenated aromatic compounds. hhu.de For example, a one-step synthesis has been reported for three distinct fluorinated terphenyl-dicarboxylic acids, which are precursors for MOFs. hhu.de Similarly, 2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid has been synthesized for the creation of robust MOFs for gas storage applications. icmpp.ro

| Ligand Precursor | Synthetic Method | Key Features | Application |

| 4-fluorophenyl boronic acid & 1,4-dibromo-2,5-difluorobenzene | Suzuki-Miyaura Coupling | Direct, one-step synthesis | Precursors for MOFs |

| Fluorinated aromatic dicarboxylic acids | Not specified | Used for coordination polymer synthesis | MOFs for gas storage |

| 2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | Not specified | Forms stable networks with Zr and Zn | Gas storage and separation |

This table summarizes synthetic approaches for fluorinated terphenyl carboxylate ligands based on available research.

The precise three-dimensional arrangement of atoms in metal-terphenyl complexes is paramount to understanding their properties. Single-crystal X-ray diffraction is the definitive technique for elucidating these structures.

Studies have revealed a diverse range of coordination geometries depending on the metal center, the specific terphenyl ligand, and the steric environment. For instance, a calcium complex with bis(4,4′′-difluoro-1,1′:3′,1′′-terphenyl-2′-carboxylato) ligands shows the Ca²⁺ ion in a slightly distorted octahedral coordination environment, coordinated to oxygen atoms from the carboxylate groups and methanol (B129727) solvent molecules. researchgate.net

In the context of MOFs, a zirconium-based framework constructed from 2',5'-difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid has been structurally characterized, revealing a three-dimensional network. icmpp.ro Similarly, complexes of Group 12 metals (Zn, Cd, Hg) with substituted m-terphenyl (B1677559) ligands have been shown to be two-coordinate and quasi-linear, a geometry enforced by the steric bulk of the ligands. nih.gov Group 11 metal (Cu, Ag, Au) complexes with m-terphenyl ligands form dimeric structures in the solid state, with geometries that vary depending on the ligand's substituents. acs.org

Table: Selected Structural Data of Metal-Terphenyl Complexes

| Complex | Metal Center | Coordination Geometry | Key Structural Feature | Ref. |

|---|---|---|---|---|

| [Ca(C₁₉H₁₁F₂O₂)₂(CH₃OH)₄] | Ca²⁺ | Distorted Octahedral | CaO₆ polyhedron, Ca-O-C angle of 171.8(2)° | researchgate.net |

| Zr-F2 MOF | Zr | 3D Network | UiO-68 type MOF | icmpp.ro |

| (R-Ar#)₂M (M=Zn, Cd, Hg) | Zn, Cd, Hg | Quasi-linear | Monomeric, two-coordinate complexes | nih.gov |

| [2,6-Mes₂C₆H₃M]₂ (M=Cu, Ag) | Cu, Ag | Dimeric | Terminal coordination of ligands | acs.org |

This interactive table provides a summary of structural characteristics for various metal-terphenyl coordination complexes.

The behavior and ordering of metal-terphenyl complexes in the solid state are governed by a subtle interplay of intramolecular and intermolecular forces. nih.gov The presence of fluorine atoms introduces unique interactions that can direct crystal packing and influence material properties.

Intramolecular interactions often involve the conformation of the terphenyl ligand itself. The rotation around the phenyl-phenyl single bonds is an important factor, and the steric bulk of substituents can force the rings to adopt a twisted, non-planar arrangement. nih.gov

Intermolecular interactions are critical for the formation of supramolecular assemblies. In fluorinated terphenyls, interactions such as C-H···F and C-F···π play a significant role in stabilizing the crystal structure. researchgate.netnih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these weak interactions. nih.govresearchgate.net In metal complexes, additional interactions come into play. For example, in the calcium complex mentioned previously, intermolecular hydrogen bonds between the carboxylate ligand and methanol molecules create a two-dimensional network. researchgate.net

Furthermore, in complexes involving late transition metals like copper, silver, and gold, attractive metallophilic interactions can occur between formally closed-shell metal ions. acs.orgcardiff.ac.uk These interactions, which are a result of electron correlation and dispersion forces, lead to short metal-metal distances in the solid state and can influence the luminescent and catalytic properties of the complexes. cardiff.ac.uk Computational studies, including Quantum Theory of Atoms in Molecules (QTAIM) and energy decomposition analysis, are employed to probe the nature and strength of these metal-metal bonds. acs.orgcardiff.ac.uk In some bulky p-terphenyl (B122091) complexes of Group 2 metals, intermolecular metal-arene (M···arene) interactions have been observed and analyzed, showing them to be largely electrostatic in nature. acs.org The strategic use of fluorine can modulate the electron density of the aromatic rings, thereby influencing the strength of these varied and crucial intermolecular forces. polimi.it

Future Research Directions and Emerging Paradigms

Exploration of Novel and Greener Synthetic Pathways

The synthesis of fluorinated bi- and terphenyls often relies on established cross-coupling reactions, such as the Suzuki-Miyaura method. nih.govrsc.org While effective, these traditional approaches are part of a broader push within the chemical industry to develop more sustainable and environmentally friendly manufacturing processes. epa.gov Future research is focused on creating "greener" synthetic pathways that are more atom-economical, reduce hazardous waste, and utilize less toxic reagents and solvents. dovepress.comepa.gov

Key areas of development include:

Catalyst Optimization: Research aims to enhance the efficiency of palladium-catalyzed cross-coupling reactions by designing more robust ligands and exploring nanoparticle catalysts, which can lead to higher yields and easier separation. The development of metal-free synthetic routes, such as ring transformations of 2H-pyran-2-ones, also presents a promising, environmentally benign alternative for constructing terphenyl backbones. rsc.org

C-H Activation: Direct C-H functionalization is an emerging strategy that avoids the need for pre-functionalized starting materials (like boronic acids or organohalides), thus reducing the number of synthetic steps and the amount of waste generated. dovepress.com Applying these methods to the synthesis of 4,4''-Difluoro-1,1',4',1''-terphenyl could significantly streamline its production.

Flow Chemistry and Process Intensification: Implementing continuous flow reactors for fluorination and coupling reactions can offer better control over reaction parameters, improve safety, and allow for more efficient scaling. nih.gov This approach aligns with the principles of green chemistry by minimizing reaction volumes and energy consumption. epa.gov

Chemoenzymatic Strategies: The use of enzymes in synthesis is a growing field. nih.gov Researchers are exploring engineered enzymes, such as acyltransferases from polyketide synthases, to incorporate fluorinated building blocks into complex organic molecules. nih.gov Such chemoenzymatic methods could offer unparalleled selectivity and milder reaction conditions for producing fluorinated terphenyl derivatives. nih.gov

Recent breakthroughs in green chemistry, such as the development of safe and low-cost methods for converting thiols and disulfides into sulfonyl fluorides using KF, highlight the ongoing innovation in fluorine chemistry that could inspire new routes to aryl fluorides. eurekalert.org The overarching goal is to discover new chemical reactions that can be integrated into innovative and environmentally safe processes, eliminating waste at its source. epa.gov

Advanced Functional Material Design and Performance Optimization

The inherent properties of this compound make it an excellent scaffold for the design of advanced functional materials, particularly in optics and electronics. idu.ac.idnih.gov The strategic placement of fluorine atoms significantly influences the molecule's electronic structure, leading to applications in liquid crystals and nonlinear optics (NLO). nih.govnih.gov

Fluorinated terphenyls are considered promising components for liquid crystal mixtures due to their low viscosity, high chemical and thermal stability, and tunable dielectric anisotropy. nih.gov Research in this area focuses on how the number and position of fluorine substituents affect the phase behavior and transition temperatures of these materials. nih.gov For instance, increasing the number of fluorine atoms in the terphenyl core can lower the temperature at which the material transitions to an isotropic liquid. nih.gov

In the realm of NLO materials, which are crucial for optoelectronics and photonics, fluorinated organic compounds are gaining attention for their rapid response times and high laser damage thresholds. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various fluorinated terphenyls. These studies reveal that strategic fluorination can significantly enhance the third-order NLO response. nih.govrsc.org For example, a comparative analysis showed that certain fluorinated terphenyls exhibit a third-order polarizability (γ) many times larger than that of para-nitroaniline (p-NA), a standard NLO reference molecule. nih.govrsc.org

| Compound | Molecular Formula | Average Isotropic Polarizability (α) [× 10⁻²⁴ esu] | Third-Order Polarizability (γ) [× 10⁻³⁶ esu] | Enhancement Factor vs. p-NA |

|---|---|---|---|---|

| 2′,4,4′′,5′-tetrafluoro-1,1':4′,1′′-terphenyl | C₁₈H₁₀F₄ | 39.24 | 137.45 | ~5.2 times |

| 2′,5′-difluoro-1,1':4′,1′′-terphenyl | C₁₈H₁₂F₂ | 39.01 | 131.59 | ~5.17 times |

| para-nitroaniline (p-NA) (Reference) | C₆H₆N₂O₂ | Not reported in study | 25.45 | 1 (Baseline) |

Future design strategies will likely involve creating more complex derivatives of this compound to fine-tune these properties. This includes the addition of other functional groups to manipulate intramolecular charge transfer (ICT), which is a key factor in determining NLO activity. nih.gov The goal is to develop materials with superior performance that can be readily integrated into next-generation optical and electronic devices. nih.gov

Integration into Hybrid and Supramolecular Material Systems

The future of materials science lies not just in single molecules but in their organization into complex, functional architectures. This compound is an ideal candidate for incorporation into hybrid and supramolecular systems due to its structural rigidity and the ability of its fluorine atoms to participate in non-covalent interactions. nih.gov

Supramolecular chemistry explores the assembly of molecules through interactions like hydrogen bonds and halogen bonds. nih.gov In fluorinated compounds, weak interactions such as C-H···F and F···F contacts play a crucial role in dictating the packing of molecules in the solid state. nih.govrsc.orgnih.gov The analysis of crystal structures reveals that these interactions can guide the formation of specific, repeating structural motifs, such as dimers and infinite chains. nih.gov Understanding and controlling these interactions will allow researchers to design crystalline materials with predictable structures and tailored properties.

A significant area of emerging research is the use of terphenyl derivatives as ligands for the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are porous, crystalline materials built from metal ions or clusters linked by organic molecules. By modifying this compound with coordinating groups (e.g., carboxylates), it can be used as a building block for new MOFs. researchgate.neta2bchem.com The resulting hybrid materials could combine the properties of the terphenyl unit (such as luminescence or electronic characteristics) with the high surface area and tunable porosity of the MOF structure. researchgate.net Such materials have potential applications in sensing, catalysis, and gas storage. For example, luminescent MOFs can be integrated with magnetic nanoparticles to create multifunctional composite materials for ratiometric sensing. researchgate.net

High-Throughput Computational Screening for Targeted Properties

The traditional experimental approach to materials discovery is often time-consuming and resource-intensive. High-throughput computational screening has emerged as a powerful tool to accelerate this process. nih.gov By using computational methods, researchers can rapidly evaluate large libraries of virtual compounds to identify candidates with desired properties before committing to their synthesis. nih.govrsc.org

For a molecule like this compound, computational screening can be used to explore how different substitution patterns affect its properties. For instance, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict key parameters such as:

Electronic Properties: Frontier molecular orbital (FMO) energies (HOMO-LUMO gap), which relate to the molecule's reactivity and electronic absorption. nih.gov

Optical Properties: Electronic excitation energies, oscillator strengths, and nonlinear optical coefficients. nih.govrsc.org

Structural and Reactivity Profiles: In-depth exploration of electronic structures and dynamic behaviors. rsc.org

This computational-first approach allows for a systematic and efficient exploration of the vast chemical space of terphenyl derivatives. nih.gov For example, a screening study could virtually synthesize thousands of derivatives of this compound by adding various electron-donating and electron-withdrawing groups, and then calculate their NLO properties. The most promising candidates identified through this screening can then be prioritized for experimental synthesis and characterization, significantly streamlining the discovery of new high-performance materials. rsc.org This synergy between computational prediction and experimental validation is a key paradigm for the future of materials science. nih.gov

Q & A

What are the established synthetic pathways for preparing 4,4''-Difluoro-1,1',4',1''-terphenyl derivatives in academic research?

(Basic – Synthesis Methodology)